DBCO-NHCO-PEG4-amine
Overview
Description
DBCO-NHCO-PEG4-amine, also known as dibenzocyclooctyne-N-hydroxy succinimide ester-polyethylene glycol-4-amine, is a versatile compound widely used in bioconjugation and click chemistry. It is a cleavable linker that facilitates the conjugation of various molecules, such as antibodies and drugs, through copper-free click chemistry reactions. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its stability and efficiency .
Mechanism of Action
Target of Action
DBCO-NHCO-PEG4-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
This compound acts as a bridge, connecting a target protein or antibody to a cytotoxic agent or ubiquitin ligase . The compound contains a DBCO (dibenzylcyclooctyne) group , which can react with azide groups in a copper-free click chemistry reaction . This allows for the selective attachment of the compound to its targets .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific proteins or antibodies to which it is attached. In the case of PROTACs, the compound enables the degradation of target proteins via the ubiquitin-proteasome system . For ADCs, the compound allows the delivery of cytotoxic agents to specific cells, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely dependent on the specific proteins or antibodies to which it is attached. The compound’sPEG (polyethylene glycol) spacer arm is known to improve water solubility , which can enhance bioavailability.
Result of Action
The molecular and cellular effects of this compound are determined by the specific proteins or antibodies to which it is attached and the cells in which these targets are expressed. For instance, when used to conjugate MMAE and an antibody, this compound has been shown to have EC50s of 280 nM and 22 nM in SKBR3 cells, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can enable the compound to derivatize carboxyl groups or activated esters . Additionally, the compound’s reactivity may be affected by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
DBCO-NHCO-PEG4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to conjugate MMAE and antibody, showing effects on SKBR3 cells .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . PROTACs, which this compound helps synthesize, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-amine involves several steps:
Formation of DBCO-NHS Ester: The initial step involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxy succinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the DBCO-NHS ester.
PEGylation: The DBCO-NHS ester is then reacted with polyethylene glycol (PEG) to form DBCO-PEG4-NHS.
Amine Functionalization: Finally, the DBCO-PEG4-NHS is reacted with an amine-containing compound to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG4-amine primarily undergoes the following types of reactions:
Click Chemistry Reactions: The compound reacts with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The amine group in this compound can react with carboxyl groups or activated esters to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, carboxyl-containing compounds, NHS esters, DCC, EDC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed through SPAAC reactions with azide-functionalized molecules.
Amide Bonds: Formed through reactions with carboxyl groups or activated esters
Scientific Research Applications
DBCO-NHCO-PEG4-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry and amide bond formation
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems
Medicine: Integral in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted cancer therapy
Industry: Employed in the production of functionalized materials and surfaces for various industrial applications
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-NHCO-PEG4-amine but lacks the amide functionality, making it less versatile for certain applications.
DBCO-PEG4-maleimide: Contains a maleimide group instead of an amine, which is useful for thiol-reactive conjugation.
DBCO-PEG4-acid: Contains a carboxyl group instead of an amine, suitable for reactions with amine-containing molecules.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOBJVNCOFWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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